PROTAC ATR degrader-2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C40H41N9O6 |

|---|---|

分子量 |

743.8 g/mol |

IUPAC 名称 |

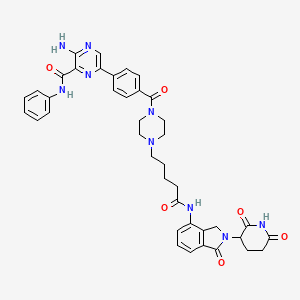

3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide |

InChI |

InChI=1S/C40H41N9O6/c41-36-35(38(53)43-27-7-2-1-3-8-27)45-31(23-42-36)25-12-14-26(15-13-25)39(54)48-21-19-47(20-22-48)18-5-4-11-33(50)44-30-10-6-9-28-29(30)24-49(40(28)55)32-16-17-34(51)46-37(32)52/h1-3,6-10,12-15,23,32H,4-5,11,16-22,24H2,(H2,41,42)(H,43,53)(H,44,50)(H,46,51,52) |

InChI 键 |

KHFPFRKCBBCWLB-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCN4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CN=C(C(=N6)C(=O)NC7=CC=CC=C7)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC ATR degrader-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of PROTAC ATR degrader-2, also known as compound 8i. This novel proteolysis-targeting chimera (PROTAC) has demonstrated potent and selective degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator of the DNA damage response, particularly in acute myeloid leukemia (AML) cells. By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy by not only inhibiting ATR's kinase function but also by eliminating the protein entirely, leading to distinct and potent downstream cellular effects. This document details the core mechanism, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, ATR; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker that connects the two.[1][2][3][4] In the case of this compound (compound 8i), the E3 ligase recruited is Cereblon (CRBN), engaged by a lenalidomide-based ligand.[1][5]

The mechanism of action unfolds in a cyclical, catalytic process:

-

Ternary Complex Formation: this compound first binds to both the ATR protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[6]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ATR protein. This results in the formation of a polyubiquitin chain on ATR.

-

Proteasomal Degradation: The polyubiquitinated ATR is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the ATR protein into small peptides.

-

Recycling of the PROTAC: After inducing ubiquitination, this compound is released from the complex and can proceed to bind to another ATR protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations.

This degradation of ATR leads to significant downstream consequences, including the disruption of DNA damage repair, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1][2][4]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key data available for this compound and a related ATR PROTAC for context.

Table 1: Degradation Potency and Efficacy of this compound (Compound 8i)

| Cell Line | Assay Type | Parameter | Value | Reference(s) |

| MV-4-11 (AML) | Western Blot | DC₅₀ | 22.9 nM | [1][2][4] |

| MOLM-13 (AML) | Western Blot | DC₅₀ | 34.5 nM | [1][2][4] |

| MV-4-11 (AML) | Western Blot | Dₘₐₓ | 93% | [6] |

-

DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved at a given concentration.

Table 2: Binding Affinities (Kd)

Quantitative binding affinity data for this compound (compound 8i) to ATR and Cereblon are not currently available in the public domain. However, for context, the binding affinities of the parent E3 ligase ligand, lenalidomide, to Cereblon have been reported.

| Compound | Target Protein | Assay Type | K_d_ | Reference(s) |

| Lenalidomide | Cereblon-DDB1 | Isothermal Titration Calorimetry (ITC) | ~178 nM | [7] |

| Pomalidomide | Cereblon-DDB1 | Isothermal Titration Calorimetry (ITC) | ~157 nM | [7] |

Experimental Protocols

Detailed, step-by-step protocols for the characterization of this compound are crucial for reproducibility and further research. The following are generalized protocols based on standard methodologies for PROTAC evaluation.

Western Blot for ATR Degradation

This protocol is for determining the DC₅₀ and Dₘₐₓ of this compound.

-

Cell Culture and Treatment:

-

Seed acute myeloid leukemia cells (e.g., MV-4-11 or MOLM-13) in 6-well plates at a density of 1 x 10⁶ cells/mL.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash twice with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ATR (specific antibody and dilution to be optimized based on manufacturer's recommendations) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the ATR band intensity to the loading control.

-

Plot the normalized ATR levels against the log concentration of this compound to determine the DC₅₀ and Dₘₐₓ values.

-

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of ATR degradation on cell proliferation.

-

Cell Seeding:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the ATR-PROTAC-CRBN ternary complex.

-

Cell Treatment and Lysis:

-

Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

-

Lyse the cells in a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-ATR antibody or anti-CRBN antibody conjugated to magnetic beads overnight at 4°C.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blot:

-

Elute the protein complexes from the beads and analyze by Western blotting using antibodies against ATR and CRBN.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol is to quantify the induction of apoptosis following ATR degradation.

-

Cell Treatment:

-

Treat AML cells with this compound at various concentrations for 48-72 hours.

-

-

Cell Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Data Analysis:

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. njpaysage.fr [njpaysage.fr]

- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 7. lauramayne.be [lauramayne.be]

An In-depth Technical Guide to PROTAC ATR Degrader-2 (Compound 8i)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC ATR degrader-2, also identified as compound 8i, is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy in cancer therapy. Unlike traditional small molecule inhibitors that block the catalytic activity of a target protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire ATR protein.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, biological activity, and detailed experimental protocols for its evaluation.

Core Concepts: PROTACs and the ATR Signaling Pathway

The PROTAC Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]

The ATR Signaling Pathway in DNA Damage Response

The ATR kinase is a master regulator of the cellular response to DNA damage and replication stress. In response to single-stranded DNA (ssDNA) breaks, ATR is activated and phosphorylates a multitude of downstream substrates, including CHK1. This initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.

Chemical and Physical Properties

This compound (Compound 8i) is a heterobifunctional molecule composed of a ligand for ATR, a linker, and a ligand for the E3 ligase Cereblon (CRBN).

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C46H48N8O8S |

| Molecular Weight | 889.0 g/mol |

| CAS Number | 3010273-12-5 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity

This compound has demonstrated potent and selective degradation of ATR kinase in acute myeloid leukemia (AML) cell lines, leading to significant anti-proliferative and pro-apoptotic effects.[5][6]

In Vitro Degradation and Anti-proliferative Activity

Table 2: In Vitro Activity of this compound in AML Cell Lines

| Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) |

| MV-4-11 | 22.9 | >90 | 15.7 |

| MOLM-13 | 34.5 | >90 | 28.4 |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; GI50: Half-maximal growth inhibition concentration.

In Vivo Antitumor Efficacy

In a xenograft mouse model using MV-4-11 cells, this compound demonstrated significant tumor growth inhibition.

Table 3: In Vivo Antitumor Activity of this compound

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | q.d. | 0 |

| This compound | 25 | q.d. | 68 |

| This compound | 50 | q.d. | 85 |

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound.

Western Blotting for ATR Degradation

Protocol:

-

Cell Culture and Treatment: Plate MV-4-11 or MOLM-13 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ATR (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the ATR band intensity to the loading control. Calculate the percentage of ATR degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTS/MTT)

Protocol:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.

-

Cell Staining: Harvest and wash the cells. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).

In Vivo Xenograft Model

Protocol:

-

Cell Implantation: Subcutaneously inject 5 x 10^6 MV-4-11 cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to an average volume of 100-150 mm³.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control daily by intraperitoneal injection.

-

Monitoring: Measure tumor volume and body weight every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm ATR degradation in vivo).

Conclusion

This compound (Compound 8i) is a potent and selective degrader of ATR kinase with significant anti-leukemic activity both in vitro and in vivo. Its mechanism of action, which involves the complete removal of the ATR protein, offers a distinct advantage over traditional kinase inhibitors and represents a promising therapeutic strategy for the treatment of acute myeloid leukemia and potentially other cancers with a dependency on the ATR signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this and other ATR-targeting PROTACs.

References

- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arvinas.com [arvinas.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | ATR PROTAC | MCE [medchemexpress.cn]

PROTAC ATR Degrader-2 in Acute Myeloid Leukemia: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the PROTAC ATR degrader-2, a novel therapeutic agent for Acute Myeloid Leukemia (AML). The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Core Concepts: Targeting ATR in AML with PROTAC Technology

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic target in AML is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). Cancer cells, including AML cells, often exhibit high levels of replication stress, making them particularly dependent on the ATR signaling pathway for survival.[1][2]

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound, also known as compound 8i, is a heterobifunctional molecule designed to bind to both ATR and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of ATR.[3][4][5] This approach offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, which can overcome resistance mechanisms and potentially lead to a more durable response.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in AML cell lines.

Table 1: In Vitro Degradation Efficiency of this compound [3][4]

| Cell Line | Compound | DC50 (nM) |

| MV-4-11 | This compound (Compound 8i) | 22.9 |

| MOLM-13 | This compound (Compound 8i) | 34.5 |

Table 2: In Vivo Antitumor Efficacy of this compound

| Mouse Model | Treatment | Outcome |

| AML Xenograft | This compound (Compound 8i) | Potent antitumor activity observed |

Further details on the in vivo experimental parameters were not available in the public domain.

Signaling Pathways and Mechanisms of Action

ATR Signaling Pathway in AML

In response to DNA damage and replication stress, ATR activates downstream signaling cascades, most notably through the phosphorylation of checkpoint kinase 1 (CHK1). This activation leads to cell cycle arrest, allowing time for DNA repair and promoting cell survival. In AML, where oncogene-driven proliferation creates a high level of intrinsic replication stress, the ATR-CHK1 pathway is often hyperactivated, representing a key vulnerability.

Mechanism of Action of this compound

This compound functions by inducing the selective degradation of the ATR protein. This molecule is composed of a ligand that binds to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). The formation of this ternary complex (ATR-PROTAC-E3 ligase) facilitates the transfer of ubiquitin molecules to ATR, marking it for degradation by the proteasome. The degradation of ATR disrupts the downstream signaling pathway, leading to the induction of apoptosis and inhibition of AML cell proliferation.[3][4][5]

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are generalized procedures and may require optimization for specific experimental conditions.

1. Cell Culture

-

Cell Lines: MV-4-11 and MOLM-13 human AML cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Western Blot Analysis for ATR Degradation

-

Cell Treatment: Seed AML cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound for the desired time points (e.g., 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATR (e.g., 1:1000 dilution) and a loading control like β-actin (e.g., 1:5000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat AML cells with this compound at various concentrations for a specified duration (e.g., 48 hours).

-

Cell Staining: Harvest and wash the cells with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4. In Vivo AML Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Cell Inoculation: Subcutaneously inject a suspension of MV-4-11 cells (e.g., 5-10 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Drug Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Efficacy Assessment: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel PROTAC degrader in AML.

References

- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. takara.co.kr [takara.co.kr]

- 3. amsbio.com [amsbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

PROTAC ATR Degrader-2: A Technical Guide to its Mechanism and Interplay with p53 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2] This guide focuses on PROTAC ATR degrader-2, also known as compound 8i, a potent and selective degrader of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[3][4] ATR is a critical regulator of cellular responses to DNA damage and replication stress.[5] We delve into the mechanism of action of this PROTAC, present its quantitative degradation profile, and explore the profound consequences of ATR degradation on the p53 signaling pathway. Mechanistic studies reveal that the degradation of ATR leads to genomic instability and extensive DNA damage, which in turn activates a robust, p53-mediated apoptotic response in cancer cells.[6][7] This guide provides detailed experimental protocols and visual signaling pathways to facilitate further research and development in this promising area of targeted cancer therapy.

Mechanism of Action: PROTAC-Mediated ATR Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2] this compound (Compound 8i) is a cereblon (CRBN)-based PROTAC that selectively targets ATR.[3][8]

The process unfolds in a catalytic manner:

-

Ternary Complex Formation : this compound simultaneously binds to ATR (the POI) and the CRBN E3 ubiquitin ligase, forming a key ternary complex (ATR-PROTAC-CRBN).[2]

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto the ATR protein.

-

Proteasomal Recognition and Degradation : The polyubiquitinated ATR is then recognized and degraded by the 26S proteasome, a cellular machinery for protein disposal.[2]

-

PROTAC Recycling : After degradation of the target, the PROTAC is released and can engage another ATR protein, enabling it to act substoichiometrically.[2]

Quantitative Data on ATR Degradation

This compound (Compound 8i) has demonstrated high efficiency and potency in degrading ATR in acute myeloid leukemia (AML) cell lines. Its performance, along with other reported ATR PROTACs, is summarized below.

| Compound Name | Cell Line | DC₅₀ (nM) | Dₘₐₓ / % Degradation | Concentration & Time | Reference |

| This compound (8i) | MV-4-11 | 22.9 | 93% | 0.5 µM | [3][4][8] |

| This compound (8i) | MOLM-13 | 34.5 | - | - | [3][4] |

| Compound 10b | MV-4-11 | - | 86% | 0.5 µM | [8] |

| Compound 12b | MV-4-11 | - | 81% | 0.5 µM | [8] |

| Compound 42i (Abd110) | MV-4-11 | - | 80-90% | 1 µM | [8] |

| Compound 42i (Abd110) | MIA PaCa-2 | - | 60% (Reduced to 40% of control) | - | [5] |

| Compound [I] (AZD-6738 warhead) | LoVo | 530 | 84.3% | Max degradation at 72h | [9] |

-

DC₅₀ : The concentration of the degrader required to induce 50% degradation of the target protein.

-

Dₘₐₓ : The maximum percentage of protein degradation achieved.

The ATR-p53 Signaling Axis in DNA Damage Response

ATR is a master regulator of the DNA Damage Response (DDR), particularly in response to single-stranded DNA (ssDNA) which forms during replication stress.[10] A key downstream target of ATR is the tumor suppressor protein p53.

Under normal conditions, p53 levels are kept low by its negative regulator, the E3 ligase MDM2, which targets p53 for proteasomal degradation.[11] Upon DNA damage, ATR is activated and phosphorylates downstream targets, including the checkpoint kinase CHK1 and p53 itself (at Serine 15 and Serine 37).[10][11] This phosphorylation cascade leads to the stabilization and activation of p53, which can then initiate cell cycle arrest, DNA repair, or apoptosis.[11][12]

Impact of ATR Degradation on p53 Signaling

The therapeutic action of this compound extends beyond the simple inhibition of ATR's kinase activity. By completely removing the ATR protein, its kinase-independent scaffolding functions are also eliminated. This has been shown to induce a more potent anti-tumor response compared to kinase inhibitors alone.[6]

Studies with ATR degrader 8i revealed that the physical removal of ATR leads to a breakdown of the nuclear envelope, causing profound genome instability and extensive DNA damage.[6] This severe cellular stress triggers a rapid and robust increase in the expression of p53, which in turn initiates a powerful p53-mediated apoptotic signaling pathway. This response was observed to be both earlier and more effective at killing cancer cells than the effects seen with an ATR kinase inhibitor.[7]

Experimental Protocols

The following protocols provide a framework for assessing ATR degradation and its downstream effects on cell signaling and viability.

General Experimental Workflow

A typical workflow for evaluating a PROTAC degrader involves cell treatment followed by molecular and cellular assays to determine the extent of protein degradation and the resulting biological consequences.

Protocol 1: Western Blot for Protein Degradation and Pathway Analysis

This protocol is used to quantify the degradation of ATR and assess the status of downstream signaling proteins like p-CHK1 and p53.[1][8]

-

Cell Seeding and Treatment : Seed cells (e.g., MV-4-11, MOLM13) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[8]

-

Cell Lysis : After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[1]

-

Sample Preparation : Normalize protein concentrations across all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

-

SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Incubate the membrane with primary antibodies against ATR, p-ATR, p-CHK1, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][8]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the loading control.[1]

Protocol 2: Cell Viability Assay (CCK-8/MTT)

This assay measures the effect of ATR degradation on cell proliferation and survival.[1]

-

Cell Seeding : Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment : Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.

-

Incubation : Incubate the plate for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).

-

Assay Procedure :

-

For CCK-8 : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT : Add MTT reagent and incubate for 4 hours, then add solubilization solution.

-

-

Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

This compound (Compound 8i) is a powerful chemical probe and potential therapeutic agent that effectively eliminates the ATR protein. Its mechanism of action, which leverages the degradation of ATR rather than simple inhibition, triggers a potent anti-cancer response through the induction of massive DNA damage and subsequent p53-mediated apoptosis. This kinase-independent effect highlights a key advantage of targeted protein degradation over traditional inhibition, particularly for complex targets like ATR. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and expand upon the therapeutic potential of ATR degraders in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | ATR PROTAC | MCE [medchemexpress.cn]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]

- 10. biorxiv.org [biorxiv.org]

- 11. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATR-Chk2 signaling in p53 activation and DNA damage response during cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery of Potent and Selective ATR Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting ATR through Degradation

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a crucial signaling network for maintaining genomic integrity.[1] In many cancers, the DDR pathway is compromised, leading to a greater reliance on ATR for survival, especially under conditions of replicative stress induced by DNA-damaging agents.[2][3] This dependency makes ATR a compelling therapeutic target.

While traditional small-molecule inhibitors have shown promise, a newer modality, targeted protein degradation, has emerged as a powerful strategy. This approach utilizes Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[4] ATR PROTACs offer the potential for a more profound and durable therapeutic effect by eliminating the ATR protein altogether.[5][6]

This guide provides a comprehensive technical overview of the discovery and characterization of potent and selective ATR degraders, including key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.

Core Concepts: The ATR Signaling Pathway and PROTAC Mechanism of Action

The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks. Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks.[1]

ATR degraders, typically PROTACs, are comprised of three key components: a ligand that binds to ATR, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two.[4] The PROTAC facilitates the formation of a ternary complex between ATR and the E3 ligase, leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.[2][4]

Quantitative Data for Potent and Selective ATR Degraders

The efficacy of ATR degraders is primarily defined by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Selectivity is assessed by comparing the degradation of ATR to that of related kinases like ATM and DNA-PKcs.

| Degrader | Parent ATR Inhibitor | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Selectivity | Reference |

| ZS-7 ([I]) | AZD6738 | Lenalidomide (CRBN) | LoVo (ATM-deficient) | 0.53 µM | 84.3% | Not specified | [2] |

| Abd110 (42i) | VE-821 | Lenalidomide (CRBN) | MIA PaCa-2 | Reduces ATR to 40% at 0.5 µM | Not specified | No degradation of ATM or DNA-PKcs | [5][7][8] |

| Compound 8i | Novel ATR ligand | Lenalidomide (CRBN) | MV-4-11 (AML) | 22.9 nM | >90% | Not specified | [6][9] |

| Compound 8i | Novel ATR ligand | Lenalidomide (CRBN) | MOLM-13 (AML) | 34.5 nM | >90% | Not specified | [9] |

In Vivo Data: Pharmacokinetics and Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of ATR degraders. Key parameters include pharmacokinetic properties and anti-tumor efficacy in xenograft models.

Pharmacokinetic Profile

| Degrader | Administration Route | Dose | AUC | t½ | Bioavailability | Animal Model | Reference |

| ZS-7 ([I]) | Intraperitoneal (i.p.) | Not specified | 4607 ng/mL·h | 4.75 h | Limited oral bioavailability | LoVo xenograft mouse model | [2] |

In Vivo Efficacy

| Degrader | Xenograft Model (Cell Line) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| ZS-7 ([I]) | LoVo (colorectal cancer) | BALB/c nude mouse | 12.5 mg/kg, i.p., twice daily | 39.5% | [2] |

| ZS-7 ([I]) | LoVo (colorectal cancer) | BALB/c nude mouse | 25 mg/kg, i.p., twice daily | 51.8% | [2] |

| Compound 8i | AML xenograft model | Not specified | Not specified | Significantly inhibited tumor growth | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of ATR degraders.

Western Blotting for ATR Degradation

Objective: To quantify the reduction in cellular ATR protein levels following treatment with a degrader.

Materials:

-

Cancer cell lines (e.g., LoVo, MIA PaCa-2, MV-4-11)

-

ATR degrader compounds

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (low percentage, e.g., 3-8% Tris-Acetate, or gradient gels are recommended for large proteins like ATR)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-ATR, anti-ATM, anti-DNA-PKcs, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of ATR degrader concentrations for a predetermined time (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate the protein lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ATR (and other kinases for selectivity assessment) and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the ATR band intensity to the loading control. Calculate the percentage of ATR remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To assess the cytotoxic effects of ATR degraders on cancer cells.

Materials:

-

Cancer cell lines

-

ATR degrader compounds

-

96-well plates

-

MTT solution or CellTiter-Glo® reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ATR degrader for a specified duration (e.g., 72 hours).

-

Assay Procedure:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and mix.

-

-

Measurement: Read the absorbance at 570 nm (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to generate a dose-response curve and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To provide evidence of the PROTAC-induced ternary complex formation between ATR, the degrader, and the E3 ligase.

Materials:

-

Cells expressing tagged versions of the proteins of interest (e.g., HA-ATR, FLAG-E3 ligase)

-

ATR degrader

-

Co-IP lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-HA agarose beads) and for western blotting (anti-ATR, anti-FLAG)

-

Protein A/G beads

Protocol:

-

Cell Treatment and Lysis: Treat cells with the ATR degrader or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an antibody against one of the tagged proteins (e.g., anti-HA) overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads multiple times with Co-IP lysis buffer. Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluted samples by western blotting, probing for the other components of the expected ternary complex (e.g., FLAG-E3 ligase and endogenous ATR). The presence of all three components in the immunoprecipitated sample indicates ternary complex formation.

In Vitro Ubiquitination Assay

Objective: To demonstrate that the ATR degrader induces the ubiquitination of ATR.

Materials:

-

Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., CRBN), and ATR.

-

Ubiquitin

-

ATP

-

ATR degrader

-

Ubiquitination reaction buffer

-

Anti-ATR antibody for immunoprecipitation

-

Anti-ubiquitin antibody for western blotting

Protocol:

-

Reaction Setup: In a reaction tube, combine the purified recombinant proteins, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Initiation: Add the ATR degrader or vehicle control to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Immunoprecipitation of ATR: Stop the reaction and immunoprecipitate ATR using an anti-ATR antibody.

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated ATR.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ATR degrader in a living organism.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NSG mice)

-

Cancer cell line (e.g., LoVo)

-

Matrigel (optional)

-

ATR degrader formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer the ATR degrader and vehicle control to the respective groups according to the planned dosing regimen (e.g., intraperitoneally, twice daily).

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI).

Mandatory Visualizations

ATR Signaling Pathway

Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.

ATR Degrader (PROTAC) Mechanism of Action

Caption: Mechanism of action of an ATR degrader (PROTAC), leading to ubiquitination and degradation of ATR.

Experimental Workflow for ATR Degrader Discovery

Caption: A typical experimental workflow for the discovery and validation of potent and selective ATR degraders.

References

- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]

- 3. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arvinas.com [arvinas.com]

- 5. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

The PROTAC Paradigm: A Technical Guide to Hijacking the Ubiquitin-Proteasome System for Targeted Protein Degradation

For Immediate Release

Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the ubiquitin-proteasome system's central role in the mechanism of action for Proteolysis-Targeting Chimeras (PROTACs). This document details the core biological pathways, quantitative metrics for efficacy, and key experimental methodologies crucial for the successful development and characterization of this transformative therapeutic modality.

Introduction: A New Era of Targeted Therapeutics

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that moves beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1] Instead of merely blocking a protein's function, PROTACs eliminate the target protein from the cell entirely.[1] These heterobifunctional molecules are designed to act as a molecular bridge, bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[2][3] This induced proximity co-opts the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to tag the POI for destruction.[1][2] This approach has opened the door to targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors that lack well-defined active sites.[2][4]

The Ubiquitin-Proteasome System (UPS): The Cell's Protein Disposal Machinery

The UPS is a highly regulated and essential cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or obsolete proteins.[5] This process relies on a sequential enzymatic cascade that attaches a chain of small regulatory proteins called ubiquitin to a target substrate. This polyubiquitin tag serves as a molecular signal for degradation by the 26S proteasome.[2]

The key enzymatic players in this cascade are:

-

E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates ubiquitin, forming a high-energy thioester bond with its C-terminus.[4][6]

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 enzyme.[4][6]

-

E3 Ubiquitin Ligase: Acting as the substrate recognition component, the E3 ligase specifically binds both the target protein and the ubiquitin-loaded E2 enzyme.[6] It catalyzes the final step: the transfer of ubiquitin from the E2 to a lysine residue on the surface of the target protein.[2][4] The human genome encodes over 600 E3 ligases, providing vast specificity for protein degradation.[7]

Multiple cycles of this process result in a polyubiquitin chain, typically linked via lysine 48 (K48), which is efficiently recognized by the 26S proteasome for degradation.[]

PROTAC Mechanism of Action: Orchestrated Protein Degradation

PROTACs leverage the UPS through a catalytic cycle involving several distinct steps. A single PROTAC molecule can orchestrate the degradation of multiple target protein molecules.[1][3]

-

Ternary Complex Formation: The cornerstone of PROTAC action is the formation of a transient ternary complex consisting of the target POI, the PROTAC molecule, and an E3 ubiquitin ligase.[2][9] The PROTAC acts as a scaffold, with one end binding the POI and the other recruiting a specific E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][9][10] The formation and stability of this complex are critical determinants of degradation efficiency.[2]

-

Ubiquitination: Once the POI is brought into proximity with the E3 ligase within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to surface-accessible lysine residues on the POI.[1][2]

-

Polyubiquitination: A chain of ubiquitin molecules is sequentially added to the POI. This polyubiquitin chain acts as the degradation signal for the proteasome.[2]

-

Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated POI, unfolds it, and degrades it into small peptides.[2]

-

PROTAC Recycling: Following ubiquitination, the PROTAC molecule is released from the complex and is free to bind another POI and E3 ligase, repeating the catalytic cycle.[2][11]

Quantitative Assessment of PROTAC Efficacy

The performance of a PROTAC is evaluated using several key quantitative metrics, typically derived from dose-response experiments where cells are treated with varying concentrations of the compound.[7]

-

DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC required to induce 50% degradation of the target protein. It is a measure of the PROTAC's potency.

-

Dmax (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved by the PROTAC. It reflects the efficacy of the degrader.

-

Hook Effect: At very high concentrations, some PROTACs exhibit reduced degradation efficiency. This is due to the formation of binary complexes (POI-PROTAC or E3-PROTAC) that are unable to form the productive ternary complex, thereby reducing overall efficacy.[12]

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| ARV-110 | Androgen Receptor (AR) | CRBN-based | VCaP | ~1 | >90 | [9] |

| ARV-110 | Androgen Receptor (AR) | CRBN-based | LNCaP | <1 | >95 | [5][11] |

| ARV-471 | Estrogen Receptor (ER) | CRBN-based | MCF7 | ~1-2 | >90 | [2][4][5] |

| MZ1 | BRD4 | VHL | H661 | 8 | >95 (at 100 nM) | [3] |

| MZ1 | BRD4 | VHL | H838 | 23 | >95 (at 100 nM) | [3] |

| dBET1 | BRD4 | CRBN | Jurkat | ~3000 | Significant | [13] |

| dBET6 | BRD3 | CRBN | Jurkat | 30 | >90 (at 0.3 µM) | [13] |

Key Experimental Protocols

Characterizing the mechanism and efficacy of a PROTAC requires a suite of specialized biophysical and cell-based assays.

Western Blot for Protein Degradation Analysis

This is the foundational assay to quantify PROTAC-induced protein degradation and determine DC50 and Dmax values.[4]

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC (for DC50) or a fixed concentration over time (for time-course) for a specified period (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[2]

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1][14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1][2]

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[1][2]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).[1]

-

Incubate with a primary antibody specific to the target protein overnight at 4°C.[1]

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.[1]

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal.[1] Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax.[1]

In Vitro Ubiquitination Assay

This assay directly confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.

Detailed Methodology:

-

Reaction Components: Assemble the following purified components on ice in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT):

-

E1 Activating Enzyme (e.g., UBE1)

-

E2 Conjugating Enzyme (e.g., UbcH5b for CRBN)[15]

-

E3 Ligase Complex (e.g., purified CRBN/DDB1 or VHL/ElonginB/ElonginC)

-

Target Protein of Interest (POI)

-

Ubiquitin (often biotinylated for detection)

-

PROTAC of interest (or DMSO as a negative control)

-

ATP

-

-

Reaction Incubation: Initiate the reaction by adding ATP and incubate the mixture at a specified temperature (e.g., 30-37°C) for a set time (e.g., 60 minutes).[5]

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Detection: Analyze the reaction products by Western blot. Probe the membrane with an antibody against the target protein or with streptavidin-HRP (if using biotin-ubiquitin). A high-molecular-weight smear or distinct bands above the unmodified POI indicate polyubiquitination.[5]

Ternary Complex Formation Assays

Quantifying the formation and stability of the POI-PROTAC-E3 complex is crucial for understanding PROTAC mechanism and optimizing linker design.

A. Surface Plasmon Resonance (SPR):

SPR is a label-free technique that measures biomolecular interactions in real-time, providing kinetic data (kon, koff) and affinity (KD).[6]

Detailed Methodology:

-

Chip Preparation: Immobilize one of the binding partners (typically the E3 ligase, e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.[6][9]

-

Binary Interaction Analysis:

-

To measure PROTAC-E3 binding, flow serial dilutions of the PROTAC alone over the immobilized E3 ligase to determine the binary KD.

-

To measure PROTAC-POI binding, a different chip setup is required, often immobilizing the POI.

-

-

Ternary Complex Analysis: Prepare solutions containing a fixed, saturating concentration of the POI pre-mixed with serial dilutions of the PROTAC. Flow these mixtures over the immobilized E3 ligase.[6]

-

Data Analysis: The resulting sensorgrams measure the binding of the POI-PROTAC complex to the E3 ligase. Analyze the data to determine the kinetics and affinity of the ternary complex. A significantly stronger affinity for the ternary complex compared to the binary interactions indicates positive cooperativity, which is often a hallmark of an effective PROTAC.[6][13]

B. NanoBRET™ (Bioluminescence Resonance Energy Transfer):

NanoBRET™ is a live-cell proximity-based assay that can monitor ternary complex formation within a physiological context.[3][11]

Detailed Methodology:

-

Cell Line Engineering: Co-express the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor) in a suitable cell line.[3]

-

Cell Preparation: Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.

-

PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC. If a ternary complex forms, the NanoLuc® donor and HaloTag® acceptor are brought into close proximity (<10 nm), allowing for energy transfer.[11]

-

Signal Detection: Add the NanoLuc® substrate and measure the light emitted from both the donor (e.g., 460 nm) and the acceptor (e.g., 618 nm).

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration to determine an EC50 for complex formation.[11]

Conclusion

The development of PROTACs has ushered in a paradigm shift in drug discovery, offering a powerful method to target and eliminate disease-causing proteins. A deep, mechanistic understanding of the interplay between the PROTAC molecule, the target protein, and the ubiquitin-proteasome system is fundamental to the rational design and optimization of these novel therapeutics. The quantitative metrics and experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to effectively characterize PROTAC candidates, accelerating the translation of this promising technology from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. selvita.com [selvita.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. aragen.com [aragen.com]

- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 10. o2hdiscovery.co [o2hdiscovery.co]

- 11. benchchem.com [benchchem.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: PROTAC ATR Degrader-2 and its E3 Ligase Ligand

This technical guide provides a comprehensive overview of PROTAC ATR degrader-2, a novel therapeutic agent designed for targeted protein degradation. The content herein is intended for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, quantitative data, and detailed experimental protocols.

Introduction

PROTAC (Proteolysis-Targeting Chimera) technology has emerged as a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This event-driven, catalytic mechanism offers significant advantages over traditional occupancy-based inhibitors.

This compound, also known as Compound 8i, is a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator of the DNA damage response (DDR) and is a key target in cancer therapy. This compound has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML).[1]

The E3 ligase ligand utilized in this compound is Lenalidomide.[1] Lenalidomide is a well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC design.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound 8i).

Table 1: In Vitro Degradation Efficacy

| Cell Line | Target Protein | DC50 (nM)[1] | Dmax (%)[1] |

| MV-4-11 (AML) | ATR | 22.9 | >90 |

| MOLM-13 (AML) | ATR | 34.5 | Not Reported |

DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | IC50 (nM)[1] |

| MV-4-11 (AML) | 15.6 |

| MOLM-13 (AML) | 28.4 |

IC50: The concentration of the drug that inhibits 50% of cell growth.

Table 3: Pharmacokinetic Properties (Mouse Model)

| Parameter | Value[1] |

| Route of Administration | Intraperitoneal (i.p.) |

| Dosing | Not Reported |

| T 1/2 (half-life) | Not Reported |

| Cmax | Not Reported |

| AUC | Not Reported |

(Note: Detailed pharmacokinetic parameters were not available in the public abstracts. The primary publication should be consulted for this information.)

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Experimental Protocols

The following are representative protocols for the key experiments cited in the characterization of this compound. These protocols are based on standard methodologies and should be further detailed by consulting the primary publication by Wang et al. (2024).[1]

Cell Culture

-

Cell Lines: MV-4-11 and MOLM-13 acute myeloid leukemia cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for ATR Degradation

-

Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the indicated times (e.g., 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ATR (specific catalog number and dilution to be obtained from the primary publication) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the protein bands can be performed using software such as ImageJ to determine the percentage of ATR degradation relative to the loading control.

Cell Viability Assay (MTT or CellTiter-Glo)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

-

Reagent Addition and Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at the appropriate wavelength.

-

For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate to stabilize the luminescent signal, and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Cell Staining:

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induction.

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Implantation: Subcutaneously or intravenously inject a specified number of AML cells (e.g., MV-4-11) into the mice.

-

Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (dose and schedule to be obtained from the primary publication) and vehicle control via the determined route (e.g., intraperitoneal injection).

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor animal body weight and overall health.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm ATR degradation in vivo).

-

Data Analysis: Compare tumor growth inhibition between the treatment and control groups to evaluate in vivo efficacy.

Conclusion

This compound (Compound 8i) is a promising therapeutic agent that effectively induces the degradation of ATR kinase in AML cells, leading to apoptosis and potent anti-tumor activity. The use of Lenalidomide as the E3 ligase ligand successfully recruits the CRBN E3 ligase to mediate this degradation. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development. For further details, it is highly recommended to consult the primary publication by Wang et al. (2024).[1]

References

The Anti-Tumor Efficacy of PROTAC ATR Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the anti-tumor efficacy of PROTAC ATR degrader-2 (also known as compound 8i), a novel agent designed to selectively eliminate the Ataxia Telangiectasia and Rad3-related (ATR) protein. ATR is a critical kinase in the DNA Damage Response (DDR) pathway, and its degradation presents a compelling approach for the treatment of certain malignancies, particularly Acute Myeloid Leukemia (AML). This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant biological pathways.

Core Efficacy Data

This compound has demonstrated potent and selective degradation of ATR, leading to significant anti-tumor effects in preclinical AML models. The key quantitative data are summarized below.

In Vitro Degradation and Proliferation Inhibition

This compound induces potent degradation of ATR in AML cell lines, which correlates with the inhibition of cell proliferation.

| Cell Line | Compound | DC50 (nM)[1][2][3] | IC50 (nM) |

| MV-4-11 (AML) | This compound | 22.9 | Data not available |

| MOLM-13 (AML) | This compound | 34.5 | Data not available |

Note: IC50 values for proliferation inhibition were not explicitly available in the provided search results. Further investigation of the primary literature is required to obtain this data.

Induction of Apoptosis

The degradation of ATR by this compound leads to the induction of apoptosis in AML cells.

| Cell Line | Treatment | Apoptosis (%) |

| MV-4-11 | This compound | Quantitative data requires access to the primary publication. |

| MOLM-13 | This compound | Quantitative data requires access to the primary publication. |

In Vivo Anti-Tumor Efficacy

In a mouse xenograft model of AML, this compound exhibited significant anti-tumor activity.

| Animal Model | Treatment | Tumor Growth Inhibition (%) |

| AML Xenograft | This compound | Specific tumor growth inhibition percentages require access to the primary publication.[2][3] |

Pharmacokinetic Profile

This compound has been shown to possess favorable pharmacokinetic characteristics in mouse models.[2][3]

| Parameter | Value |

| Cmax | Data not available in search results |

| Tmax | Data not available in search results |

| Half-life (t1/2) | Data not available in search results |

| Bioavailability | Data not available in search results |

Note: Specific pharmacokinetic parameters are not available in the initial search results and require consulting the primary research article.

Signaling Pathways and Mechanism of Action

This compound Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and degrade the ATR protein.

ATR Signaling Pathway in DNA Damage Response

ATR plays a central role in the DNA Damage Response (DDR) pathway, primarily activated by single-strand DNA breaks and replication stress. Its degradation disrupts cell cycle checkpoints and DNA repair, leading to apoptosis in cancer cells with high replicative stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the reported findings. The following are generalized protocols based on standard laboratory procedures, which should be adapted based on the specific details provided in the primary research publication by Wang Y, et al.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed MV-4-11 and MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[4]

Western Blot Analysis for ATR Degradation

This technique is used to detect and quantify the levels of ATR protein in cells following treatment.

-

Cell Treatment: Treat MV-4-11 and MOLM-13 cells with varying concentrations of this compound for specified time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ATR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the extent of ATR degradation.[4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat AML cells with this compound for 24-48 hours.

-

Cell Staining: Harvest and wash the cells. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[4]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.[4]

In Vivo AML Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject MOLM-13 cells into the flank of immunodeficient mice (e.g., NOD/SCID or BALB/c nude).[5][6][7]

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-